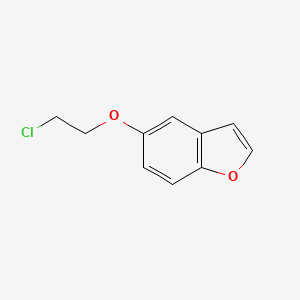
7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple dimethylamino groups attached to a phthalazinone core, making it a valuable molecule in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one typically involves the reaction of dimethylaminobenzaldehyde with phthalic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
作用機序
The mechanism of action of 7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Known for its use in photoinitiators and as a dye intermediate.
Michler’s Ketone: Another compound with similar structural features, used in the production of dyes and pigments.
Uniqueness
What sets 7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one apart is its unique phthalazinone core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where stability and specific reactivity are required.
特性
CAS番号 |
76339-00-9 |
|---|---|
分子式 |
C26H31N5O |
分子量 |
429.6 g/mol |
IUPAC名 |
7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2,3-dihydrophthalazin-1-one |
InChI |
InChI=1S/C26H31N5O/c1-29(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)30(3)4)24-16-15-22(31(5)6)17-23(24)25(32)27-28-26/h7-17,28H,1-6H3,(H,27,32) |
InChIキー |
CKEUPSPJMSPTRI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)NN2)C4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone,4-morpholinyl[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]-](/img/structure/B8505354.png)

![Benzene, [chloro[(phenylmethyl)thio]methyl]-](/img/structure/B8505371.png)


![[2-(5-Oxo-hexyl)-oxazol-4-yl]-carbamic acid tert-butyl ester](/img/structure/B8505385.png)



![{1-[(2-Methylacryloyl)oxy]ethane-1,1-diyl}bis(phosphonic acid)](/img/structure/B8505445.png)



